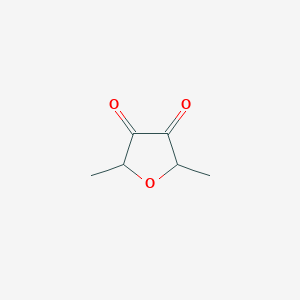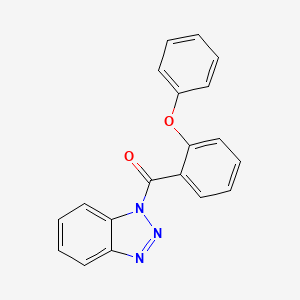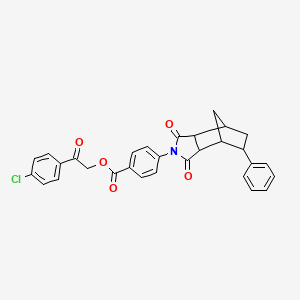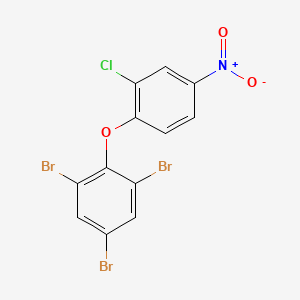![molecular formula C22H18BrN3O2 B12463292 2-(4-bromonaphthalen-1-yl)-N'-[(3E)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12463292.png)
2-(4-bromonaphthalen-1-yl)-N'-[(3E)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromonaphthalen-1-yl)-N’-[(3E)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is a complex organic compound that features a bromonaphthalene moiety and an indole derivative
準備方法
The synthesis of 2-(4-bromonaphthalen-1-yl)-N’-[(3E)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide typically involves multiple steps. The starting materials include 4-bromonaphthalene and an indole derivative. The synthetic route may involve the following steps:
Bromination: Introduction of a bromine atom to the naphthalene ring.
Condensation: Reaction of the bromonaphthalene with an indole derivative to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
化学反応の分析
2-(4-bromonaphthalen-1-yl)-N’-[(3E)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the naphthalene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
科学的研究の応用
2-(4-bromonaphthalen-1-yl)-N’-[(3E)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving cell signaling pathways and molecular interactions.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(4-bromonaphthalen-1-yl)-N’-[(3E)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar compounds to 2-(4-bromonaphthalen-1-yl)-N’-[(3E)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide include other bromonaphthalene derivatives and indole-based compounds. These compounds may share similar chemical properties and reactivity but differ in their specific applications and biological activities. Some examples of similar compounds are:
- 2-(4-bromonaphthalen-1-yl)acetic acid
- (4-bromonaphthalen-1-yl)methanamine hydrochloride
- 2-(4-bromonaphthalen-1-yl)-1,3-dioxolane
The uniqueness of 2-(4-bromonaphthalen-1-yl)-N’-[(3E)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide lies in its specific structure, which combines both bromonaphthalene and indole moieties, potentially offering unique biological and chemical properties.
特性
分子式 |
C22H18BrN3O2 |
|---|---|
分子量 |
436.3 g/mol |
IUPAC名 |
2-(4-bromonaphthalen-1-yl)-N-(1-ethyl-2-hydroxyindol-3-yl)iminoacetamide |
InChI |
InChI=1S/C22H18BrN3O2/c1-2-26-19-10-6-5-9-17(19)21(22(26)28)25-24-20(27)13-14-11-12-18(23)16-8-4-3-7-15(14)16/h3-12,28H,2,13H2,1H3 |
InChIキー |
SQLNDQJEQBOOOD-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=CC=CC=C2C(=C1O)N=NC(=O)CC3=CC=C(C4=CC=CC=C34)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12463209.png)
![2-[4-(4-{3-[1,1-Bis(4-methoxyphenyl)but-1-EN-2-YL]indol-1-YL}butyl)piperazin-1-YL]ethanol](/img/structure/B12463210.png)
![4-bromo-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-fluorobenzamide](/img/structure/B12463223.png)
![1-(4-methylphenyl)-1-oxopropan-2-yl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12463225.png)


![2-{[(4-Fluorophenyl)carbamothioyl]amino}benzamide](/img/structure/B12463242.png)


![N-[2-[N-cyano-N'-[3-(difluoromethoxy)phenyl]carbamimidoyl]-5-(3,4-dichlorophenyl)-3,4-dihydropyrazol-4-yl]-N-ethyl-2-hydroxyacetamide](/img/structure/B12463268.png)




